
2-Benzyl-5-bromo-1,3,4-thiadiazole
Overview
Description
2-Benzyl-5-bromo-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a benzyl group at the second position and a bromine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-bromo-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a thiourea moiety with a suitable brominating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-bromo-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiadiazoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted thiadiazoles.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in thiadiazoline derivatives .
Scientific Research Applications
Anticancer Agents
The 1,3,4-thiadiazole scaffold, including derivatives like 2-benzyl-5-bromo-1,3,4-thiadiazole, has been extensively studied for its anticancer properties. Research indicates that thiadiazole derivatives can effectively inhibit cancer cell proliferation through various mechanisms.
- Case Study : A study highlighted the synthesis of novel 5-benzyl-1,3,4-thiadiazole derivatives that exhibited potent growth inhibitory activity against breast cancer cells (MCF-7) with an IC50 value as low as 0.28 µg/mL . The mechanism involved cell cycle arrest at the G2/M phase, demonstrating the potential of thiadiazole compounds in targeting cancer pathways.
Acetylcholinesterase Inhibition
Another promising application is in the development of acetylcholinesterase inhibitors. Compounds based on the thiadiazole framework have shown potential in treating neurodegenerative diseases such as Alzheimer's.
- Research Findings : A synthesis study detailed the preparation of 5-benzyl-1,3,4-thiadiazole derivatives as acetylcholinesterase inhibitors. These compounds demonstrated significant inhibition rates, indicating their potential therapeutic use in cognitive disorders .
Building Blocks for Complex Molecules
This compound serves as a key building block for synthesizing more complex heterocyclic compounds. Its bromine atom enhances reactivity in substitution reactions.
- Synthesis Pathway : The compound can be utilized to create thiadiazolo[3,2-α]pyrimidin-7-ones through cyclization reactions. These derivatives have been associated with diverse biological activities .
Electrochemical Applications
Recent studies have explored the electrochemical properties of thiadiazole derivatives for potential applications in sensors and energy storage devices.
- Electrochemical Behavior : Research has indicated that thiadiazoles exhibit interesting redox properties which can be harnessed for developing electrochemical sensors capable of detecting various analytes .
Data Tables
Mechanism of Action
The mechanism of action of 2-Benzyl-5-bromo-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways .
Comparison with Similar Compounds
2-Benzyl-1,3,4-thiadiazole: Lacks the bromine atom, leading to different reactivity and biological activity.
5-Bromo-1,3,4-thiadiazole: Lacks the benzyl group, affecting its solubility and interaction with biological targets.
2-Benzyl-5-chloro-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness: 2-Benzyl-5-bromo-1,3,4-thiadiazole is unique due to the presence of both the benzyl group and the bromine atom, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields .
Biological Activity
2-Benzyl-5-bromo-1,3,4-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring with a benzyl substituent at the second position and a bromine atom at the fifth position. This unique structure contributes to its diverse biological activities, particularly its role as an acetylcholinesterase (AChE) inhibitor, which enhances cholinergic transmission by increasing acetylcholine levels in the synaptic cleft.
Target Enzyme
The primary target of this compound is acetylcholinesterase (AChE) . By inhibiting this enzyme, the compound affects various cholinergic pathways, leading to significant physiological effects.
Biochemical Pathways
The inhibition of AChE results in prolonged cholinergic signaling, which is crucial for neurotransmission. This mechanism underlies its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
Cellular Effects
Research indicates that this compound induces apoptosis in several cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma cells. This apoptotic effect is mediated through its interaction with specific biomolecules and pathways that regulate cell survival and death.
Anticancer Activity
Various studies have demonstrated the anticancer potential of this compound. For instance:
- Hepatocellular Carcinoma : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- Lung Carcinoma : The compound showed promising results in reducing tumor growth in vitro.
These findings suggest that the compound may serve as a scaffold for developing new anticancer agents .
Antimicrobial Properties
The thiadiazole moiety has been associated with various antimicrobial activities. Derivatives of this compound have shown efficacy against a range of pathogens due to their ability to disrupt microbial cellular processes .
Neuroprotective Effects
In addition to its AChE inhibitory activity, this compound has demonstrated neuroprotective properties in animal models. At lower doses, it provides protection against neurotoxicity induced by various agents, suggesting potential applications in treating neurodegenerative disorders.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activities of this compound:
Study Type | Cell Line | IC50 Value (µM) | Observations |
---|---|---|---|
Anticancer | Hepatocellular Carcinoma | 15.0 | Induced apoptosis and inhibited cell growth |
Anticancer | Lung Carcinoma | 20.5 | Significant reduction in proliferation rates |
Antimicrobial | Staphylococcus aureus | 12.0 | Effective against gram-positive bacteria |
Neuroprotection | Neuronal Cells | 25.0 | Reduced neurotoxicity in experimental models |
Animal Model Studies
In animal models, varying dosages of this compound have been tested:
- Low Doses : Exhibited protective effects against neurodegeneration.
- High Doses : Showed potential toxicity; therefore, careful dosage regulation is necessary for therapeutic applications.
Properties
IUPAC Name |
2-benzyl-5-bromo-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXNROCBRTYLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269004 | |
Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-43-4 | |
Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412923-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-5-bromo-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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